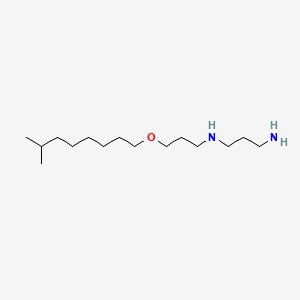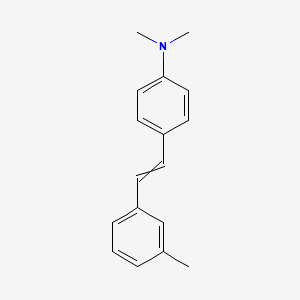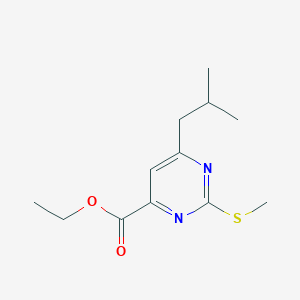
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H18N2O2S It is a pyrimidine derivative, characterized by the presence of an isobutyl group, a methylsulfanyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and minimize side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester
- 2-(Methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
Uniqueness
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C12H18N2O2S |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
ethyl 6-(2-methylpropyl)-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-5-16-11(15)10-7-9(6-8(2)3)13-12(14-10)17-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XKKLBFKMDCQNJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


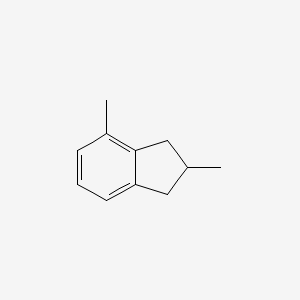
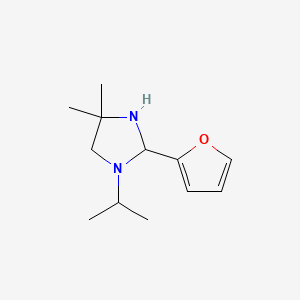

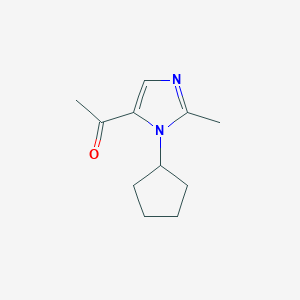
![Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13941073.png)
![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
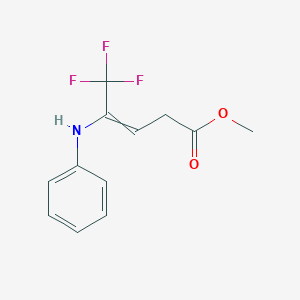
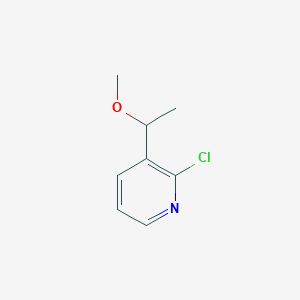
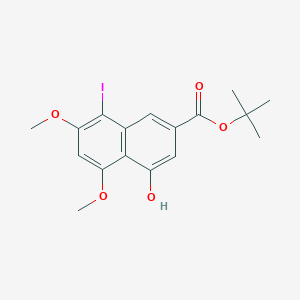
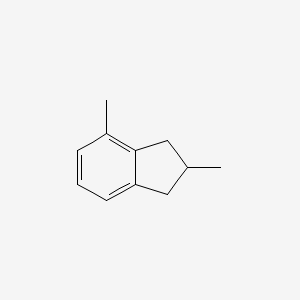
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
